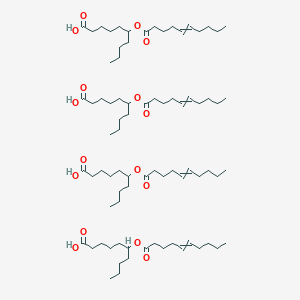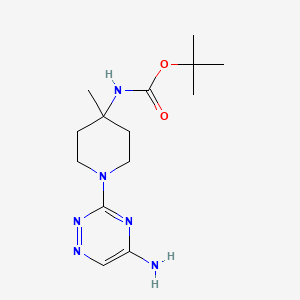
Acetamide, 2-chloro-N-cyano-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, 2-chloro-N-cyano- is an organic compound characterized by the presence of a chloro group and a cyano group attached to the acetamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of acetamide, 2-chloro-N-cyano- typically involves the reaction of chloroacetamide with cyanogen bromide. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the substitution of the chloro group with the cyano group. The reaction conditions generally include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Common solvents include dichloromethane or ethanol.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of acetamide, 2-chloro-N-cyano- follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Large-scale reactors with precise temperature and pressure control.
Purification: Techniques such as distillation or recrystallization to obtain high-purity product.
Safety Measures: Proper handling of hazardous reagents and by-products.
Análisis De Reacciones Químicas
Types of Reactions: Acetamide, 2-chloro-N-cyano- undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.
Hydrolysis: The cyano group can be hydrolyzed to form carboxamide or carboxylic acid derivatives.
Condensation Reactions: The compound can participate in condensation reactions to form heterocyclic compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as amines, thiols, and alcohols in the presence of a base.
Hydrolysis: Acidic or basic conditions to facilitate the hydrolysis of the cyano group.
Condensation Reactions: Catalysts such as acids or bases to promote the formation of heterocycles.
Major Products:
Substitution Products: Aminoacetamide, thioacetamide, etc.
Hydrolysis Products: Carboxamide, carboxylic acid.
Condensation Products: Various heterocyclic compounds.
Aplicaciones Científicas De Investigación
Acetamide, 2-chloro-N-cyano- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of acetamide, 2-chloro-N-cyano- involves its interaction with various molecular targets. The chloro and cyano groups can participate in nucleophilic and electrophilic reactions, respectively. These interactions can lead to the formation of covalent bonds with target molecules, altering their structure and function. The specific pathways and targets depend on the context of its application, such as enzyme inhibition in biological systems or catalytic activity in chemical reactions.
Comparación Con Compuestos Similares
Acetamide, 2-cyano-: Lacks the chloro group, leading to different reactivity and applications.
Acetamide, 2-chloro-:
Cyanoacetamide: Contains a cyano group but lacks the chloro group, resulting in distinct properties.
Uniqueness: Acetamide, 2-chloro-N-cyano- is unique due to the presence of both chloro and cyano groups, which confer a combination of reactivity and versatility not found in the similar compounds listed above. This dual functionality allows for a broader range of chemical transformations and applications.
Propiedades
Fórmula molecular |
C3H3ClN2O |
|---|---|
Peso molecular |
118.52 g/mol |
Nombre IUPAC |
2-chloro-N-cyanoacetamide |
InChI |
InChI=1S/C3H3ClN2O/c4-1-3(7)6-2-5/h1H2,(H,6,7) |
Clave InChI |
TWFQQPGUKKGVRY-UHFFFAOYSA-N |
SMILES canónico |
C(C(=O)NC#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-Formyloxyethyl-[2-(2-nitroimidazol-1-yl)acetyl]amino]ethyl formate](/img/structure/B13987265.png)
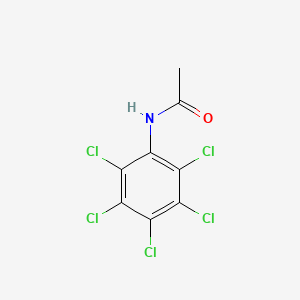

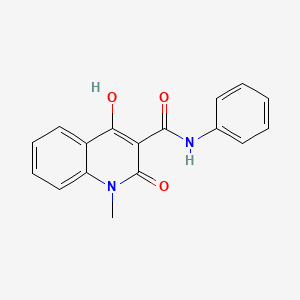

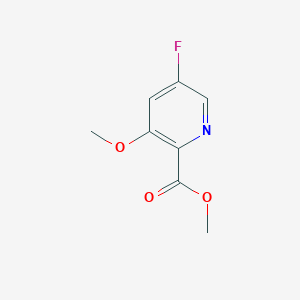
![n-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)glycine](/img/structure/B13987289.png)
![N-[2-[bis(2-chloroethyl)amino]-2-oxoethyl]benzamide](/img/structure/B13987299.png)
![3-(1-{4-[2-(Dimethylamino)ethoxy]phenyl}-2-phenylbut-1-en-1-yl)phenol](/img/structure/B13987302.png)
